N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-bromoaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-(4-bromophenyl)thiazol-2-amine: Studied for its antimicrobial and anticancer properties.
Uniqueness
N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a bromophenyl group and a nitro group on a pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWZWUTFPJBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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